molecular formula C23H18ClN3O2 B2420266 2-amino-N-(4-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide CAS No. 898436-86-7

2-amino-N-(4-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Cat. No.: B2420266
CAS No.: 898436-86-7
M. Wt: 403.87
InChI Key: ZMPFZOZVQBGKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(4-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, also known as AG-1478, is a synthetic compound that belongs to the family of indolizine derivatives. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound has been widely used in scientific research as a tool to study the role of EGFR in various cellular processes.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Compounds with the indolizine core structure, similar to "2-amino-N-(4-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide," have been designed for potential applications to tropical diseases. The strategic synthesis of these compounds aims at creating efficient derivatization pathways, highlighting the chemical flexibility and potential therapeutic uses of this chemical scaffold (Zhang et al., 2014).

Photoluminescence Studies

  • Indolizine derivatives exhibit reversible pH-dependent optical properties, including an uncommon blue shift in fluorescence emission upon protonation. This behavior suggests applications in developing pH-responsive materials and sensors. The efficient synthesis of these compounds from indole-2-carboxaldehydes enables the exploration of optical and pH effects for various applications (Outlaw et al., 2016).

Antimicrobial and Antitumor Activity

  • Research on pyrazole and pyrazolopyrimidine derivatives related to the indolizine structure indicates the potential for significant in vitro cytotoxic activity against certain cancer cell lines. This suggests the exploration of indolizine derivatives for therapeutic applications, particularly in the development of anticancer agents (Hassan et al., 2014).

Dyeing Polyester Fibers and Biological Activity

  • Novel heterocyclic aryl monoazo organic compounds, including selenium-containing indolizine derivatives, have been synthesized for use in dyeing polyester fabrics. These compounds exhibit high efficiency based on in vitro screening for antioxidant, antitumor, and antimicrobial activity. This dual functionality suggests potential for creating sterile and/or biologically active fabrics for various life applications (Khalifa et al., 2015).

Properties

IUPAC Name

2-amino-N-(4-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-14-5-7-15(8-6-14)22(28)21-20(25)19(18-4-2-3-13-27(18)21)23(29)26-17-11-9-16(24)10-12-17/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPFZOZVQBGKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.